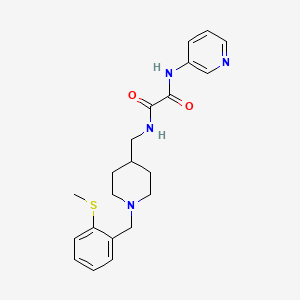

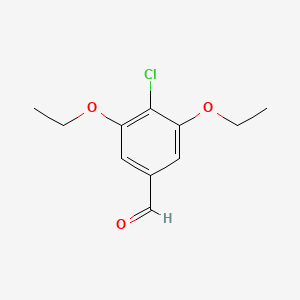

![molecular formula C20H18ClN3O3S B2533159 3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422273-32-3](/img/structure/B2533159.png)

3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their biological activities. In the papers provided, different synthetic routes are described for various quinazolinone compounds. For instance, one study reports the synthesis of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one through a sulfur arylation reaction, highlighting an efficient route with high conversion and short reaction time . Another paper describes the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, which were characterized by IR, 1H-NMR, and mass spectral data . Additionally, the synthesis of 7-morpholino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one was achieved through a condensing reaction between an intermediate quinazolinone and morpholine . These studies demonstrate the versatility of synthetic methods for quinazolinone derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized quinazolinone derivatives were determined using various analytical techniques. Single crystal structures were resolved and refined, with non-hydrogen atoms refined anisotropically and hydrogen atoms placed theoretically . The crystallographic data provided includes empirical formulas, system, space group, unit cell parameters, volume, and temperature, which are crucial for understanding the molecular geometry and interactions within the crystal lattice. For example, one compound was found to crystallize in the monoclinic system with space group P21/c , while another in the orthorhombic system with space group P212121 . These analyses are essential for the elucidation of the molecular structure of quinazolinone derivatives.

Chemical Reactions Analysis

The quinazolinone derivatives synthesized in these studies were subjected to various chemical reactions to assess their reactivity and potential for further modification. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different reagents led to the formation of alkyl thio derivatives and other heterocyclic compounds . These reactions demonstrate the chemical versatility of the quinazolinone core and its potential for generating a diverse array of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinazolinone derivatives were analyzed using techniques such as Raman analysis, Hirshfeld surface analysis, and density functional theory (DFT) to derive the electrostatic potential surface (ESP) . These analyses provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound's stability, solubility, and reactivity. The antibacterial evaluation of these compounds against various bacterial strains also provides information on their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Quinazolinone derivatives, including compounds structurally related to 3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one, have been synthesized through various chemical reactions. These synthetic approaches aim to explore the chemical properties and reactivities of quinazolinone derivatives for potential applications in medicinal chemistry and material science. For instance, Kut, Onysko, and Lendel (2020) demonstrated the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, highlighting the versatility of quinazolinones as precursors in heterocyclic chemistry (Kut, Onysko, & Lendel, 2020).

Anticancer Activity

Quinazolinone derivatives have been investigated for their anticancer activity. Noolvi and Patel (2013) explored the synthesis, method optimization, and anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives, showing significant potential in targeting EGFR-tyrosine kinase as antitumor agents. This research underscores the therapeutic applications of quinazolinone derivatives in oncology, providing a foundation for the development of new anticancer drugs (Noolvi & Patel, 2013).

Diuretic Agents

Another area of application is in the development of diuretic agents. Maarouf, El-Bendary, and Goda (2004) synthesized novel quinazolinone derivatives as diuretic agents, exploring the effect of integrating heterocyclic moieties on diuretic activity. This research highlights the potential of quinazolinone derivatives in treating conditions requiring diuresis, such as hypertension and edema (Maarouf, El-Bendary, & Goda, 2004).

Corrosion Inhibition

Quinazolinone derivatives have also been evaluated for their potential as corrosion inhibitors. Errahmany et al. (2020) conducted experimental, DFT calculations, and MC simulations on novel quinazolinone derivatives, demonstrating their efficiency as corrosion inhibitors for mild steel in acidic media. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage, showcasing the versatility of quinazolinone derivatives in industrial applications (Errahmany et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c21-16-4-2-1-3-14(16)12-24-19(26)15-6-5-13(11-17(15)22-20(24)28)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLWUMBWZYUOCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

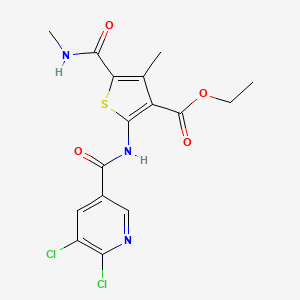

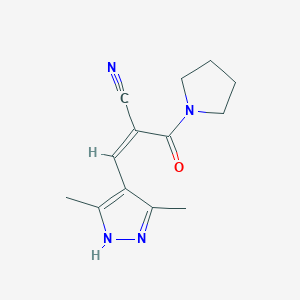

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)

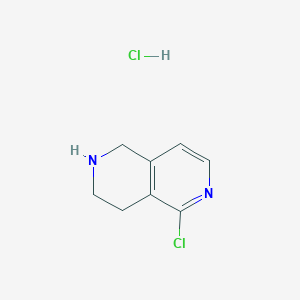

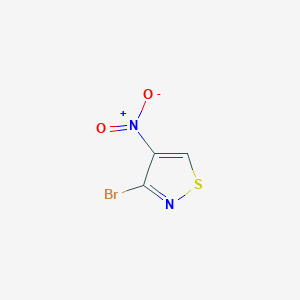

![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)

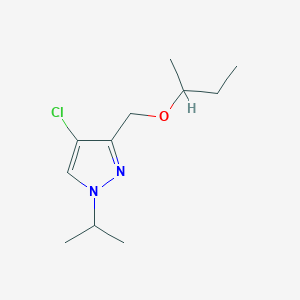

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide](/img/structure/B2533084.png)

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2533089.png)

![2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2533094.png)

![(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2533098.png)